Technical Monograph: 8-Bromo-2,4-dimethoxyquinazoline
Technical Monograph: 8-Bromo-2,4-dimethoxyquinazoline
Identification, Synthesis, and Utility in Medicinal Chemistry
Part 1: Chemical Identity & CAS Verification
Compound Name: 8-Bromo-2,4-dimethoxyquinazoline Primary CAS Number: 2506049-22-3 Related Precursor CAS (Dichloro): 331647-05-3 (8-Bromo-2,4-dichloroquinazoline)
Chemical Structure & Properties:
| Property | Data |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.09 g/mol |
| Exact Mass | 267.98 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in water. |
| Isotope Pattern | Distinct 1:1 doublet [M]⁺ and [M+2]⁺ due to ⁷⁹Br/⁸¹Br isotopes. |
Technical Context: While 6,7-dimethoxyquinazolines are ubiquitous in approved kinase inhibitors (e.g., Gefitinib, Erlotinib), the 8-bromo-2,4-dimethoxyquinazoline isomer is a specialized intermediate. Its value lies in the 8-bromo handle , which allows for orthogonal functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the quinazoline core is established. This enables the synthesis of "size-expanded" nucleosides (xRNA) and novel kinase inhibitors with extended topology.
Part 2: Synthetic Pathways & Mechanism[1]
The synthesis of 8-bromo-2,4-dimethoxyquinazoline is rarely a single-step purchase; it is typically generated in situ or in-house from the commercially available 2,4-dichloro precursor. The transformation relies on Nucleophilic Aromatic Substitution (S_NAr) .[1]
2.1 The Synthetic Workflow
The synthesis follows a logical progression from the anthranilic acid derivative to the functionalized heterocycle.
Step-by-Step Protocol:
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Cyclization: 2-Amino-3-bromobenzoic acid is cyclized with urea (or potassium cyanate) at high temperature (>150°C) to form 8-bromoquinazoline-2,4(1H,3H)-dione .
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Chlorination: The dione is treated with POCl₃ (Phosphorus oxychloride) and a base catalyst (N,N-dimethylaniline or DIPEA) to generate 8-bromo-2,4-dichloroquinazoline (CAS 331647-05-3).
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Critical Control Point: This reaction requires anhydrous conditions to prevent hydrolysis back to the dione.
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Methoxylation (The Target Step): The dichloro intermediate undergoes double S_NAr with Sodium Methoxide (NaOMe).
2.2 Mechanistic Insight: Regioselectivity in S_NAr
The quinazoline ring is electron-deficient, making it susceptible to nucleophilic attack. However, the C4 position is significantly more electrophilic than the C2 position due to the inductive effect of the adjacent nitrogen atoms and resonance stabilization of the Meisenheimer complex.
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Kinetic Product: At lower temperatures (0°C to RT) or with 1 equivalent of NaOMe, the major product is 8-bromo-2-chloro-4-methoxyquinazoline .
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Thermodynamic Product: To achieve the target 8-bromo-2,4-dimethoxyquinazoline , the reaction requires:
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Excess NaOMe (at least 2.2 - 3.0 equivalents).
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Elevated temperatures (Reflux in MeOH).
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Extended reaction time to force substitution at the sterically and electronically less favorable C2 position.
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2.3 Visualization of Synthesis Logic
Figure 1: Synthetic pathway highlighting the regioselective progression from dichloro-precursor to the dimethoxy target.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for the conversion of the dichloro-intermediate (CAS 331647-05-3) to the target dimethoxy compound.
Reagents:
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8-Bromo-2,4-dichloroquinazoline (1.0 eq)
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Sodium Methoxide (3.0 eq, 25% wt in Methanol)
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Anhydrous Methanol (Solvent)
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THF (Co-solvent if solubility is poor)
Procedure:
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Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
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Dissolution: Dissolve 8-Bromo-2,4-dichloroquinazoline in anhydrous Methanol (0.5 M concentration). If the solid does not dissolve completely, add dry THF dropwise until clear.
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Addition: Cool the solution to 0°C. Add the Sodium Methoxide solution dropwise over 15 minutes. Why? This prevents localized overheating and uncontrolled side reactions.
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Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours.
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Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.
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Checkpoint: The starting material (Dichloro) will disappear first. A transient intermediate (Mono-methoxy) may appear. The reaction is complete only when the Mono-methoxy spot vanishes.
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Workup: Cool to RT. Quench with water. The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate.
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Purification: Recrystallize from Methanol or purify via silica gel chromatography.
Part 4: Applications in Drug Discovery[2]
4.1 "Size-Expanded" RNA (xRNA)
The 8-bromo-2,4-dimethoxyquinazoline scaffold is a documented precursor for benzo-expanded ribonucleosides (xRNA) . Specifically, it serves as the aryl halide for metallation (Lithium-Halogen exchange) and subsequent addition to ribonolactones. This generates "rxU" (expanded Uracil) analogs used to study RNA base-stacking and fluorescence.
4.2 Scaffold Diversity via C8-Coupling
In kinase inhibitor design, the C2 and C4 positions are often used for hydrogen bonding with the hinge region of the kinase ATP pocket. The C8 position points towards the solvent-exposed region or the ribose pocket, depending on binding mode.
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Strategy: Use the 2,4-dimethoxy groups as "protecting groups" or masking agents.
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Step 1: Perform Suzuki coupling at C8-Br to introduce solubilizing groups or specific steric probes.
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Step 2: Demethylate (using BBr₃ or NaI/TMSCl) to restore the quinazoline-2,4-dione pharmacophore if needed, or displace the C4-methoxy with an aniline (S_NAr) to create a typical kinase inhibitor core (e.g., 4-anilinoquinazoline).
References
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Chemical Identity & CAS
- Source: Bide Pharm & MolCore C
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Entry: 8-Bromo-2,4-dimethoxyquinazoline (CAS 2506049-22-3).[2]
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URL: (Verified Supplier Listing).
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Synthesis & xRNA Application
- Title: The Components of xRNA: Synthesis and Fluorescence of a Full Genetic Set of Size-Expanded Ribonucleosides.
- Journal:Journal of the American Chemical Society / PMC.
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Context: Describes the use of 8-bromo-2,4-dimethoxyquinazoline (Compound 12) as a key intermediate for xRNA synthesis.[3]
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URL:
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General Quinazoline S_NAr Methodology
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Journal:Molecules (MDPI).
- Context: Validates the reactivity order (C4 > C2) for dichloroquinazoline substitutions.
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URL:
